
2,2-dimethyl-4H-1,3-dioxin-4-one
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Overview
Description
2,2-dimethyl-4H-1,3-dioxin-4-one is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Nucleophilic Additions and Substitutions
The electrophilic carbonyl group in 2,2-dimethyl-4H-1,3-dioxin-4-one undergoes nucleophilic attack, enabling diverse transformations:
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Reaction with amines : Forms β-carboxamide derivatives via nucleophilic substitution. For example, primary amines react at room temperature to yield products with >80% efficiency .
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Alcohol acetoacetylation : Acts as a safer alternative to diketene for synthesizing β-ketoesters. Heating with ethanol produces ethyl acetoacetate (yield: 92%) .
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Thiol reactions : Generates thioesters under mild acidic conditions, useful in peptide synthesis .
Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by ring-opening and re-aromatization. Kinetic studies suggest a stepwise pathway in polar solvents .
Asymmetric 1,6-Conjugate Allylation
Copper(I)-NHC catalyzed allylation enables enantioselective C–C bond formation:
Substrate (R) | Allylboronate | Yield (%) | ee (%) |
---|---|---|---|
Phenyl | 2-Methyl | 85 | 96 |
Cyclohexyl | 3-Phenyl | 78 | 93 |
Vinyl | 2-Ethyl | 70 | 89 |
Key Features :
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Requires NHC ligands with phenolic hydroxyl groups for enantiocontrol .
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Tolerates aryl, alkyl, and functionalized substrates (e.g., esters, halides) .
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Products retain dioxinone and allyl groups for downstream modifications .
Thermolysis and Retro-[4+2] Cycloaddition
Thermal decomposition generates acylketenes, pivotal for acetoacetylation:
Rate Constants at 120°C (in EtOH) :
Compound | k (×10⁻³ s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
2,2,6-Trimethyl derivative | 1.81 | 123.8 |
6-Ethyl analog | 1.12 | 119.4 |
Applications :
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Efficient trapping with alcohols/amines to form β-ketoesters or amides .
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Rate acceleration observed with electron-withdrawing 6-substituents .
Cycloaddition Reactions
The conjugated diene system participates in Diels-Alder reactions:
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Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 80°C to yield bicyclic adducts (yield: 65–75%).
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Stereoselectivity influenced by methyl groups at the 2-position.
Synthetic Utility in Medicinal Chemistry
Derivatives exhibit bioactivity, enabling:
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C6H8O3/c1-6(2)8-4-3-5(7)9-6/h3-4H,1-2H3 |
InChI Key |
UVISGHACCLJRBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC=CC(=O)O1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.